molecular formula C13H20N2 B1287917 (S)-1-苄基-3-乙基哌嗪 CAS No. 324750-04-1

(S)-1-苄基-3-乙基哌嗪

货号 B1287917
CAS 编号: 324750-04-1
分子量: 204.31 g/mol
InChI 键: CTPKPBTULPZITK-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .


Physical And Chemical Properties Analysis

The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .

科学研究应用

1. 氧化衍生物制备

(S)-1-苄基-3-乙基哌嗪已被用于制备1-乙基磺酰基哌嗪的氧化衍生物,这些衍生物显示出作为抗休克剂的潜力。合成了带有羧甲基和羟乙基基团的衍生物,展示了(S)-1-苄基-3-乙基哌嗪在创造药理相关化合物方面的多功能性 (Foye & Fedor, 1959)

2. 不对称反应中的催化作用

这种化合物已被用于开发双功能氮杂-双(噁唑啉)铜催化剂,用于对映选择性Henry反应。观察到(S)-1-苄基-3-乙基哌嗪功能化催化剂增强了这些反应的速率和对映选择性,表明其在不对称催化中的潜力 (Lang, Park, & Hong, 2010)

3. 抗菌活性

包含(S)-1-苄基-3-乙基哌嗪的新型苯并噁唑化合物的研究显示出有希望的抗菌活性,特别是对铜绿假单胞菌。这突显了其在开发新型抗菌剂中的潜力 (Temiz-Arpaci et al., 2021)

4. 制药化学中的结构研究

对相关化合物的结构分析,如1-环丙基-2-乙基-5-氟-6-(4-甲基哌嗪-1-基)-1H-苯并咪唑,这些化合物与(S)-1-苄基-3-乙基哌嗪密切相关,对于理解它们的构象和生物活性至关重要。这种研究在药物设计和制药化学中至关重要 (Ozbey, Kuş, & Göker, 2001)

5. 新型合成途径

(S)-1-苄基-3-乙基哌嗪还在合成新型化学结构,如1,4-苯并噁唑衍生物中发挥作用。这些衍生物显示出影响细胞内钙的活性,这对各种生物过程可能具有重要意义 (Bourlot et al., 1998)

6. 抗结核活性

对1,1-双-甲硫基-2-硝基-乙烯衍生物的研究,涉及与1-苯基哌嗪反应,这是一种类似于(S)-1-苄基-3-乙基哌嗪的化合物,显示出显著的抗结核活性。这说明了这类化合物在治疗结核病及相关疾病中的潜力 (Foks et al., 2005)

7. NMR光谱应用

(S)-1-苄基-3-乙基哌嗪衍生物已被探索用作NMR光谱中的手性溶剂化剂,有助于研究分子结构和相互作用 (Wagger et al., 2007)

安全和危害

“(S)-1-Benzyl-3-ethylpiperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name

(3S)-1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590520
Record name (3S)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-3-ethylpiperazine

CAS RN

324750-04-1
Record name (3S)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminium hydride (0.87 g; 22.9 mmol) in anhydrous THF (20 ml) was added dropwise a solution of 1-benzyl-3-ethylpiperazine-2,5-dion (1.50 g; 6.46 mmol) in anhydrous THF (10 ml) under ice-cooling. After stirring at room temperature for 18 hours, a mixture of water (0.25 ml) and THF (5 ml) and 2N-aqueous sodium hydroxide solution (0.5 ml) were added dropwise sequentially under ice-cooling. The mixture was stirred at room temperature for 1 hour. After filtration of aluminium hydroxide, the filtrate was condensed under reduced pressure. To the residue were added ethyl acetate and brine to separate. The organic layer was dried over anhydrous sodium sulphate. The solvent was evaporated under reduced pressure to give 1-benzyl-3-ethylpiperazine as pale yellow oil (1.29 g; 98%).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl bromide (38.7 g, 0.22 mol) was added in portions to an ice cold (˜0° C.) solution of 2-ethylpiperazine (25 g, 0.22 mol) in DMF (150 mL) with such a rate that the temperature did not exceed 20° C. The mixture was stirred for 1 h, the solvent was evaporated and the residue was partitioned between CHCl3/0.5 M HCl. The aqueous phase was made alkaline (11M NaOH) and extracted three times with CHCl3. The combined organic phases were dried (MgSO4) and concentrated. The resulting oil was purified by column chromatography on silica using CHCl3, followed by CHCl3/MeOH/NH4OH (95:5:0.3) as eluents to give 31.6 g (70%) of the title compound as a yellowish oil. Anal. (C13H20N2) H, N; C: calc, 76.42 found 75.85; H, N.
Quantity
38.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

Benzyl bromide (38.7 g, 0.22 mol) was added in portions to a chilled (˜0° C.) solution of 2-ethylpiperazine (25 g, 0.22 mol) in DMF (150 mL) with such a rate that the temperature did not exceed 20° C. The mixture was stirred for 1 h, the solvent was evaporated and the residue was partitioned between CHCl3/0.5 M aqueous HCl. The aqueous phase was made alkaline (11 M NaOH) and extracted three times with CHCl3. The combined organic phases were dried (MgSO4) and concentrated. The resulting oil was purified by column chromatography on silica using CHCl3, followed by CHCl3/MeOH/NH4OH (95:5:0.3) as eluents to give 31.6 g (70%) of the title compound as a yellowish oil. Anal. (C13H20N2) H, N; C: calcd, 76.42; found, 75.85. *Described in WO 00/76984.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
70%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。